molecular formula C11H20O B13283926 4-Methyl-1-propylcyclohexane-1-carbaldehyde

4-Methyl-1-propylcyclohexane-1-carbaldehyde

Cat. No.: B13283926
M. Wt: 168.28 g/mol
InChI Key: XEPGNPMPMNCIKG-UHFFFAOYSA-N
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Description

4-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 1-position, along with an aldehyde functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-propylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction using methyl chloride and aluminum chloride as the catalyst to introduce the methyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. The starting material, cyclohexanone, is first alkylated with propyl bromide under controlled conditions. The intermediate product is then purified and subjected to further reactions to introduce the methyl group and the aldehyde functional group. The final product is obtained through distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: 4-Methyl-1-propylcyclohexane-1-carboxylic acid

    Reduction: 4-Methyl-1-propylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methyl-1-propylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes and other hydrophobic environments, influencing its distribution and effects within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanone: Similar structure but lacks the propyl group and aldehyde functional group.

    1-Propylcyclohexane: Similar structure but lacks the methyl group and aldehyde functional group.

    Cyclohexane-1-carbaldehyde: Similar structure but lacks the methyl and propyl groups.

Uniqueness

4-Methyl-1-propylcyclohexane-1-carbaldehyde is unique due to the presence of both the methyl and propyl groups on the cyclohexane ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-methyl-1-propylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h9-10H,3-8H2,1-2H3

InChI Key

XEPGNPMPMNCIKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)C)C=O

Origin of Product

United States

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